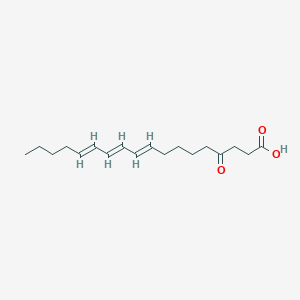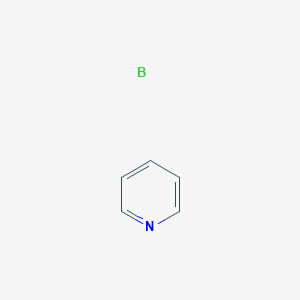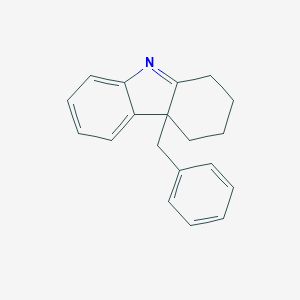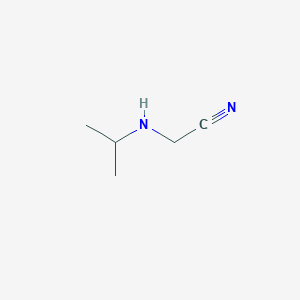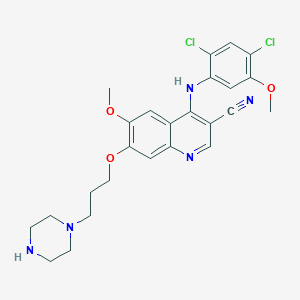
N-デスメチルボシュチニブ
概要
説明
N-Desmethyl bosutinib is a metabolite of bosutinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia. Bosutinib itself is known for its efficacy against Philadelphia chromosome-positive chronic myelogenous leukemia, particularly in patients who have shown resistance or intolerance to other treatments .
科学的研究の応用
N-Desmethyl bosutinib has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of bosutinib and its metabolites.
Biology: Studies involving N-Desmethyl bosutinib help in understanding the metabolic pathways and pharmacokinetics of bosutinib.
Medicine: Research on N-Desmethyl bosutinib contributes to the development of more effective treatments for chronic myelogenous leukemia.
作用機序
Target of Action
N-Desmethyl bosutinib, a metabolite of bosutinib, is expected to have similar targets as its parent compound . Bosutinib is a potent, dual SRC and ABL tyrosine kinase inhibitor . It is specifically indicated for chronic myelogenous leukemia (CML), particularly Philadelphia chromosome-positive (Ph+) CML . The Philadelphia chromosome is a hallmark of CML due to the reciprocal translocation t (9;22) (q34;q11), resulting in a BCR-ABL fusion protein .
Mode of Action
Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . Bosutinib has been shown to inhibit most resistance-conferring BCR-ABL mutations except V299L and T315 . Therefore, it’s reasonable to assume that N-Desmethyl bosutinib would have a similar mode of action.
Biochemical Pathways
The primary biochemical pathway affected by bosutinib is the BCR-ABL signaling pathway . By inhibiting the BCR-ABL kinase, bosutinib disrupts the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease .
Pharmacokinetics
Bosutinib is primarily metabolized in the liver by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP3A5 . N-Desmethyl bosutinib is formed through the N-demethylation metabolic pathway . It’s reasonable to assume that N-Desmethyl bosutinib would have similar ADME properties as bosutinib. Bosutinib exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins .
Result of Action
The inhibition of the BCR-ABL kinase by bosutinib results in the disruption of the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease . Given that N-Desmethyl bosutinib is a metabolite of bosutinib, it is likely to have similar effects.
Action Environment
The action of bosutinib can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of bosutinib . Additionally, the drug is primarily metabolized in the liver, so liver function can significantly impact the drug’s efficacy and stability . It’s reasonable to assume that these factors would also influence the action of N-Desmethyl bosutinib.
生化学分析
Biochemical Properties
N-Desmethyl bosutinib interacts with various enzymes, proteins, and other biomolecules. It is a product of the CYP3A4 isoform of CYP450 metabolism . After CYP3A4 activity, two primary bosutinib-related metabolites, i.e., oxidized bosutinib (M2) and N-Desmethyl bosutinib (M5) were found to circulate, and both were considered to be less active metabolites as they contribute ≤ 5% to bosutinib activity .
Cellular Effects
N-Desmethyl bosutinib, like its parent compound bosutinib, is expected to have significant effects on various types of cells and cellular processes. It likely influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . N-Desmethyl bosutinib may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Bosutinib-related metabolites, including N-Desmethyl bosutinib, were found to circulate after CYP3A4 activity
Metabolic Pathways
N-Desmethyl bosutinib is involved in the metabolic pathways mediated by the CYP3A4 isoform of CYP450 . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl bosutinib involves the demethylation of bosutinib. This process typically employs the use of demethylating agents such as boron tribromide or other strong acids under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of N-Desmethyl bosutinib follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: N-Desmethyl bosutinib undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the substituents involved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced analogs .
類似化合物との比較
- Imatinib
- Nilotinib
- Dasatinib
- Ponatinib
- Asciminib
Comparison: N-Desmethyl bosutinib is unique in its dual inhibition of both BCR-ABL and Src-family kinases. This distinguishes it from other tyrosine kinase inhibitors, which may primarily target only one kinase. Additionally, N-Desmethyl bosutinib has shown efficacy against certain imatinib-resistant forms of BCR-ABL, making it a valuable alternative in cases of drug resistance .
特性
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNXCARNBUNEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380843-81-2 | |
| Record name | N-Desmethyl bosutinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYL BOSUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B106793.png)

